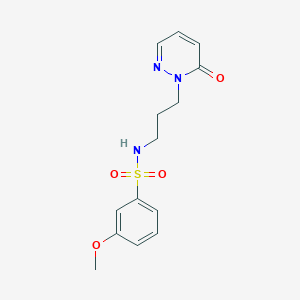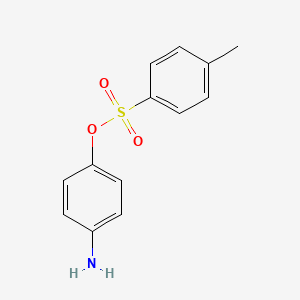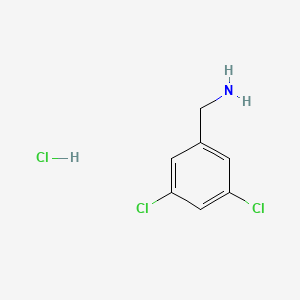![molecular formula C24H27N3O6 B2651350 Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate CAS No. 877641-02-6](/img/structure/B2651350.png)
Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate is an organic compound with intricate structure and notable properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Benzodioxin Formation: The synthesis begins with the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring. This step often involves the cyclization of suitable catechol derivatives using dihalogen compounds under basic conditions.
Pyrrolidine Formation: The next phase involves the formation of the pyrrolidine ring. This typically uses reagents like primary amines and suitable alkyne or alkene precursors under reductive amination conditions.
Final Assembly: The butyl ester is introduced in the final step via esterification reactions, often employing acid catalysis with butanol and carboxylic acid derivatives. The urea linkage is formed by reacting isocyanates with amine groups on the intermediate compounds, under controlled temperatures to avoid unwanted side reactions.
Industrial Production Methods
Batch Production: Conventional batch reactors are used for stepwise synthesis, enabling precise control over each stage of the reaction.
Continuous Flow Chemistry: This method offers higher efficiency and scalability, with the compound synthesized in a seamless, automated process minimizing human intervention.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation at specific sites, notably at the pyrrolidine ring and benzoate ester moiety.
Reduction: Reduction reactions typically target the urea and ester functionalities.
Substitution: Substitution reactions may involve halogenation, nitration, or sulfonation, predominantly occurring on the aromatic rings.
Common Reagents and Conditions
Oxidation: Employing reagents like potassium permanganate (KMnO₄) or chromic acid under acidic conditions.
Reduction: Using hydrogen gas (H₂) with catalysts such as palladium on carbon (Pd/C) under mild pressures.
Substitution: Nitrating agents like nitric acid (HNO₃) and sulfonating agents like sulfuric acid (H₂SO₄) are commonly used.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids are typical outcomes of oxidation.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the parent compound.
Scientific Research Applications
Chemistry: Utilized as a reagent for studying reaction mechanisms involving multi-functional organic frameworks.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting specific pathways in microbial and mammalian systems.
Medicine: Explored for its therapeutic potentials, including anti-inflammatory and anti-cancer properties.
Industry: Used in the synthesis of advanced materials, including polymers with specific properties like high tensile strength and flexibility.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound's effects are mediated through its interaction with biological macromolecules. Its benzodioxin and pyrrolidine rings offer a unique binding affinity towards various enzymes and receptors, modulating their activity.
Molecular Targets and Pathways Involved
Enzyme Inhibition: It targets enzymes such as kinases and proteases, crucial in cell signaling and metabolic pathways.
Receptor Binding: The compound can interact with G-protein coupled receptors (GPCRs), influencing signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds and Their Characteristics
Butyl 4-hydroxybenzoate: Shares the butyl ester moiety but lacks the complex urea and pyrrolidine structures.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)urea: Contains the benzodioxin and urea linkage but differs in the rest of the structure.
Pyrrolidin-3-one Derivatives: Similar pyrrolidine core but vary widely in functional groups attached.
Highlighting Its Uniqueness
Structural Complexity: Unlike simpler analogs, it contains multiple functional groups, contributing to diverse chemical reactivity and biological interactions.
Application Scope: Broader range of applications, particularly in cutting-edge research areas like medicinal chemistry and materials science.
Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate represents a fascinating subject for further exploration in both academic and industrial settings due to its unique structural and functional attributes.
Properties
IUPAC Name |
butyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-2-3-10-33-23(29)16-4-6-17(7-5-16)25-24(30)26-18-13-22(28)27(15-18)19-8-9-20-21(14-19)32-12-11-31-20/h4-9,14,18H,2-3,10-13,15H2,1H3,(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXMIIAWLGRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-4,4,4-trifluorobutanoic acid](/img/structure/B2651269.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)









